Epi-galanthamine N-Oxide is a galanthamine-type alkaloid found in plants of the Amaryllidaceae family. [] These alkaloids are of significant research interest due to their potent acetylcholinesterase inhibitory activity. [] While galanthamine itself is a marketed drug for Alzheimer's disease, Epi-galanthamine N-Oxide remains under investigation for its potential therapeutic applications. []
Epi-galanthamine N-Oxide is primarily obtained through the metabolic processes of galanthamine. Galanthamine itself can be extracted from several plant species, notably those within the genus Galanthus and Narcissus. These plants are cultivated for their alkaloid content, which has garnered attention due to its neuroprotective effects.
Epi-galanthamine N-Oxide falls under the category of alkaloids, specifically within the Amaryllidaceae family. It is categorized as a tertiary amine due to its structure, which features a nitrogen atom bonded to three carbon-containing groups.
The synthesis of Epi-galanthamine N-Oxide can be achieved through various chemical pathways. The most notable method involves the oxidation of galanthamine or its derivatives. This process typically utilizes oxidizing agents such as selenium dioxide or manganese dioxide to facilitate the conversion of the nitrogen atom in galanthamine into its N-oxide form.
The molecular formula of Epi-galanthamine N-Oxide is , with a molecular weight of approximately 303.35 g/mol. Its structure features a bicyclic framework typical of many Amaryllidaceae alkaloids, with a distinctive nitrogen oxide functional group.
Epi-galanthamine N-Oxide participates in various chemical reactions typical of alkaloids:
The conversion from galanthamine to Epi-galanthamine N-Oxide requires careful control over reaction conditions to avoid unwanted side products and ensure high purity of the final compound.
Epi-galanthamine N-Oxide functions primarily as an acetylcholinesterase inhibitor, similar to its parent compound, galanthamine. By inhibiting this enzyme, it increases acetylcholine levels in synaptic clefts, thereby enhancing cholinergic signaling.
Research indicates that both Epi-galanthamine N-Oxide and galanthamine exhibit neuroprotective effects in models of Alzheimer's disease by modulating nicotinic acetylcholine receptors and reducing oxidative stress on neuronal tissues.
Epi-galanthamine N-Oxide has several scientific uses:
Epi-galanthamine N-Oxide (CAS Registry Number: 366485-18-9) is systematically named as (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepine 11-oxide. Its molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol [3]. The compound features a stereochemically complex tetracyclic framework comprising a benzofuran moiety fused to a partially saturated azepine ring system.
The stereochemistry differs from galantamine at the C4 position, where the hydrogen occupies an axial position rather than the equatorial orientation found in galantamine. This epimerization significantly influences molecular geometry and potential biological interactions. The N-oxide functional group introduces a semi-polar domain with a tetrahedral nitrogen center, dramatically altering electron distribution compared to the tertiary amine in epigalanthamine. The quaternary nitrogen adopts a specific configuration due to the stereoelectronics of oxygen bonding, though the energy barrier for inversion is sufficiently low to prevent isolation of stereoisomers at physiological temperatures [9].
Table 1: Stereochemical Configuration of Epi-galanthamine N-Oxide
Chiral Center | Configuration | Bond Orientation |
---|---|---|
C4a | S | Ring fusion |
C6 | R | Hydroxyl position |
C8a | S | Ring fusion |
Nitrogen | - | Trigonal pyramidal |
The biosynthesis of Epi-galanthamine N-Oxide occurs through a specialized branch of the galantamine pathway within Amaryllidaceae plants. The pathway initiates with the condensation of 3,4-dihydroxybenzaldehyde (derived from L-tyrosine) and tyramine (from L-phenylalanine) to form norbelladine [4] [6]. This precursor undergoes para-4'-O-methylation catalyzed by norbelladine 4'-O-methyltransferase (N4OMT), yielding 4'-O-methylnorbelladine—the committed precursor for galantamine-type alkaloids [6].
Key enzymatic transformations include:
While galantamine accumulates predominantly in Galanthus spp., Leucojum aestivum, and Narcissus cultivars, Epi-galanthamine N-Oxide occurs as a minor metabolite in specific Galanthus woronowii chemotypes and Lycoris hybrids, suggesting species-specific expression of the epimerization and oxidation enzymes [4] [8].
Table 2: Key Enzymes in Epi-galanthamine N-Oxide Biosynthesis
Enzyme | Gene | Reaction | Localization |
---|---|---|---|
Norbelladine 4'-O-methyltransferase | N4OMT | 4'-O-methylation of norbelladine | Cytosol |
CYP96T1 ortholog | Uncharacterized | para-ortho' oxidative phenol coupling | Endoplasmic reticulum |
Flavin-dependent monooxygenase | FMO | N-oxidation of epigalanthamine | Cytosol |
Putative epimerase | Unknown | C4 epimerization of galantamine | Vacuole? |
Epi-galanthamine N-Oxide functions as both a plant biosynthetic intermediate and a mammalian metabolic derivative. In humans receiving galantamine therapy, the metabolic pathway involves:
In vitro studies using human liver microsomes demonstrate saturable kinetics for N-oxidation, with Km values of 42 ± 8 µM and Vmax of 0.32 ± 0.06 nmol/min/mg protein. Comparative metabolism studies reveal CYP2D6 extensive metabolizers produce 3.7-fold higher plasma concentrations of Epi-galanthamine N-Oxide than poor metabolizers, indicating polymorphism-dependent exposure [5] [7]. Notably, while plants produce both enantiomerically pure (4aS,6R,8aS)-Epi-galanthamine N-Oxide, mammalian metabolism generates the identical stereoisomer due to substrate specificity of FMOs and retention of configuration during oxidation.
The endogenous conversion of galantamine to epigalanthamine in mammals remains unconfirmed. Current evidence suggests that epigalanthamine detected in biological samples originates either from minor biosynthesis in certain Galanthus sources or as an artifact during extraction and isolation rather than from in vivo epimerization [3] [9]. Consequently, Epi-galanthamine N-Oxide detected in mammalian systems likely derives exclusively from oxidation of pre-formed epigalanthamine present in administered botanical extracts or pharmaceutical preparations.
Table 3: Metabolic Parameters of Epi-galanthamine N-Oxide Formation
Parameter | Value | System |
---|---|---|
Primary metabolizing enzymes | CYP2D6, CYP3A4, FMO1 | Human liver microsomes |
Km (N-oxidation) | 42 ± 8 µM | Human liver microsomes |
Vmax (N-oxidation) | 0.32 ± 0.06 nmol/min/mg | Human liver microsomes |
Urinary excretion (24h) | 18-25% of dose | Clinical studies |
Plasma protein binding | ~18% | In vitro assessment |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8